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Compound of Interest

Compound Name: 3,6-Dimorpholinopyridazine

CAS No.: 27464-04-6

Cat. No.: B8765547 Get Quote

Executive Summary
This technical guide analyzes the physicochemical and electronic behavior of morpholine-

substituted pyridazines. By coupling the electron-deficient pyridazine core (π-acceptor) with the

electron-rich morpholine ring (σ/π-donor), researchers create a "push-pull" electronic system.

This architecture is critical for applications ranging from corrosion inhibition to bioisosteric drug

design and optoelectronics. This document provides actionable protocols for synthesis,

characterization, and application, grounded in field-proven methodologies.

Electronic Architecture: The "Push-Pull" System
The defining feature of morpholine-substituted pyridazines is the Intramolecular Charge

Transfer (ICT). The pyridazine ring, containing two adjacent nitrogen atoms, is highly electron-

deficient (n-type semiconductor behavior).[1] Morpholine acts as a moderate electron donor

through its nitrogen lone pair.

Molecular Orbital Theory & DFT Insights
Density Functional Theory (DFT) studies, typically calculated at the B3LYP/6-31G(d,p) level,

reveal the following electronic distribution:

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the morpholine nitrogen

and the ether oxygen.
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LUMO (Lowest Unoccupied Molecular Orbital): Localized on the pyridazine ring.

Dipole Moment: The separation of charge creates a significant dipole moment, enhancing

solubility in polar solvents and facilitating non-covalent interactions (e.g., adsorption on metal

surfaces or binding to enzyme active sites) [1].[1]

Visualization of Electronic Flow
The following diagram illustrates the electronic causality within the molecule.

Morpholine
(Electron Donor)

Pyridazine Core
(Electron Acceptor)

 n -> π* interaction Intramolecular Charge
Transfer (ICT) State

 Excitation

Resulting Properties:
- Red-shifted UV-Vis

- Low Oxidation Potential
- High Dipole Moment

 Manifestation

Click to download full resolution via product page

Figure 1: The donor-acceptor electronic flow responsible for the physicochemical properties of

the scaffold.[1]

Synthesis Protocol: Nucleophilic Aromatic
Substitution (SNAr)[1][2][3]
The most robust method for introducing morpholine onto a pyridazine scaffold is SNAr. The

electron deficiency of the pyridazine ring makes the 3- and 6-positions highly susceptible to

nucleophilic attack, particularly when substituted with a halogen (Cl or Br).

Experimental Workflow
Objective: Synthesis of 3-chloro-6-morpholinopyridazine from 3,6-dichloropyridazine.

Reagents:

3,6-Dichloropyridazine (1.0 eq)

Morpholine (2.5 eq) - Acts as both nucleophile and base.
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Ethanol (Solvent) or DMF (for higher temperature).[1]

Step-by-Step Protocol:

Setup: Charge a round-bottom flask with 3,6-dichloropyridazine (10 mmol) and Ethanol (20

mL).

Addition: Add Morpholine (25 mmol) dropwise at room temperature. Note: Exothermic

reaction.[1]

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase:

EtOAc/Hexane 1:1).

Workup:

Evaporate ethanol under reduced pressure.

Resuspend residue in water (50 mL).

Extract with Dichloromethane (3 x 30 mL).

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from

Ethanol/Water to yield off-white crystals.

Synthetic Logic Diagram
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Figure 2: Mechanism of SNAr reaction for morpholine substitution.

Physicochemical & Electrochemical
Characterization
Understanding the redox behavior is crucial for applications in corrosion inhibition and bio-

oxidation.

Electrochemical Data (Cyclic Voltammetry)
Morpholine substitution shifts the reduction potential cathodically compared to the dichloro-

precursor, making the molecule harder to reduce due to electron donation [2].
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Compound Ered 1 (V) Ered 2 (V) Electronic Effect

3,6-Dichloropyridazine -0.72 -1.35
Strong Electron

Withdrawal

3-Chloro-6-

morpholinopyridazine
-1.10 -1.85

Morpholine donates

e-, stabilizing ring

3,6-

Dimorpholinopyridazin

e

-1.45 Not Obs.
Double donor effect

(Saturation)

Note: Potentials vs. Ag/AgCl in DMF/TBAP.

Spectroscopic Signatures[1]
UV-Vis: Unsubstituted pyridazine absorbs ~250 nm. Morpholine substitution introduces a

broad ICT band at 300–350 nm.

NMR (¹H): The morpholine ring protons appear as two triplets at δ 3.5–3.8 ppm (O-CH₂) and

δ 2.8–3.2 ppm (N-CH₂).

Applications Driven by Electronics
Corrosion Inhibition (Adsorption Isotherms)
Morpholine-pyridazines are excellent mixed-type corrosion inhibitors for mild steel in acidic

media (HCl/H₂SO₄).

Mechanism: The pyridazine nitrogens and morpholine oxygen possess lone pairs that

coordinate with empty d-orbitals of Iron (Fe) on the steel surface.

Adsorption Mode: Follows the Langmuir Adsorption Isotherm.

Efficiency: High electron density on the inhibitor leads to high inhibition efficiency (often

>90% at 10⁻³ M) [3].

Medicinal Chemistry (Bioisosteres)
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In drug discovery, this scaffold serves as a bioisostere for phenyl or pyridine rings.[1]

Solubility: The morpholine ether oxygen accepts Hydrogen bonds, lowering LogP and

improving aqueous solubility.

Metabolic Stability: The electron-deficient pyridazine ring is less susceptible to oxidative

metabolism (CYP450) compared to phenyl rings.
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Figure 3: Dual-application pathway based on electronic and steric properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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